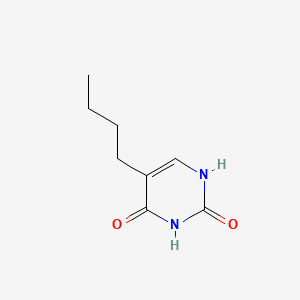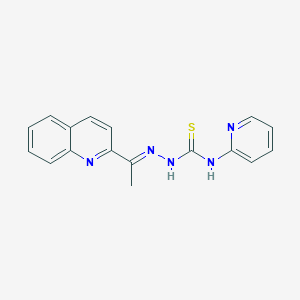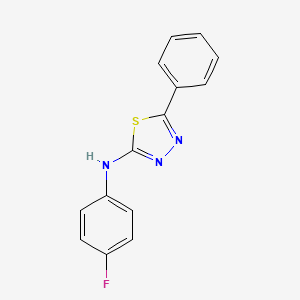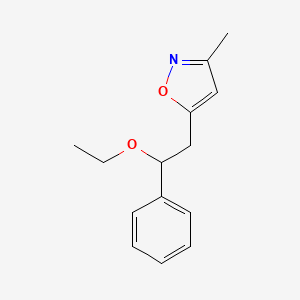
(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a nitrofuran moiety, which is a common structural motif in many biologically active compounds, and a dipropylcarbamodithioate group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate typically involves the following steps:
Nitration of Furan: The initial step involves the nitration of furan to produce 5-nitrofuran. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Methyl Derivative: The 5-nitrofuran is then reacted with formaldehyde to form the (5-Nitrofuran-2-yl)methyl intermediate.
Carbamodithioate Formation: The final step involves the reaction of the (5-Nitrofuran-2-yl)methyl intermediate with dipropylamine and carbon disulfide to form this compound. This reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Applications De Recherche Scientifique
(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of pesticides and fungicides due to its bioactive properties.
Mécanisme D'action
The mechanism of action of (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate involves its interaction with biological molecules. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The dipropylcarbamodithioate group may interact with thiol-containing enzymes, inhibiting their activity and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antimicrobial agent.
Furazolidone: A nitrofuran derivative with antibacterial and antiprotozoal properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate is unique due to its combination of a nitrofuran moiety and a dipropylcarbamodithioate group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Propriétés
Numéro CAS |
57905-46-1 |
|---|---|
Formule moléculaire |
C12H18N2O3S2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(5-nitrofuran-2-yl)methyl N,N-dipropylcarbamodithioate |
InChI |
InChI=1S/C12H18N2O3S2/c1-3-7-13(8-4-2)12(18)19-9-10-5-6-11(17-10)14(15)16/h5-6H,3-4,7-9H2,1-2H3 |
Clé InChI |
VUEUMLFWSSMWOT-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=S)SCC1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


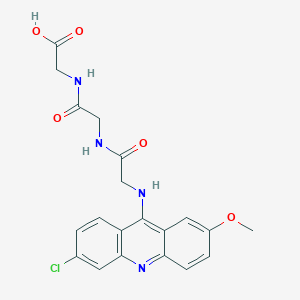

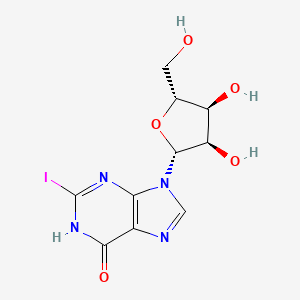
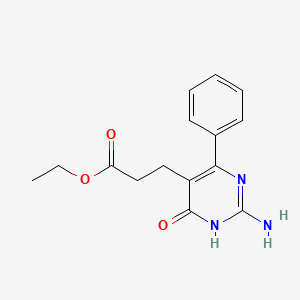
![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)
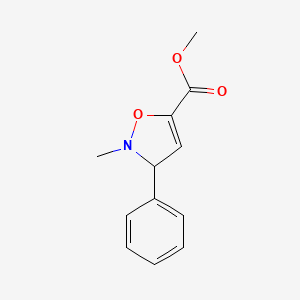

![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)

![Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate](/img/structure/B12914797.png)
